molecular formula C18H25BO5 B13025539 Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate

Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate

Cat. No.: B13025539
M. Wt: 332.2 g/mol
InChI Key: ITEJVWGBLWSDJQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate is a chemical compound with the following IUPAC name: N-ethyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea. Its molecular formula is C₁₅H₂₃BN₂O₂S, and it has a molecular weight of 306.24 g/mol . This compound is commonly used in pharmaceutical and chemical intermediate preparations.

Preparation Methods

Industrial Production Methods: As of now, there is limited information on large-scale industrial production methods for this compound. Research and development efforts may be ongoing to optimize its synthesis for industrial applications.

Chemical Reactions Analysis

Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate can participate in various chemical reactions:

Common reagents and conditions for these reactions would depend on the specific transformation and functional group modifications.

Scientific Research Applications

Chemistry:

    Boron-Containing Building Block: Researchers use this compound as a boron-containing building block in organic synthesis due to its unique structure and reactivity.

    Cross-Coupling Reactions: It may serve as a substrate in Suzuki-Miyaura or other cross-coupling reactions.

Biology and Medicine:

    Drug Discovery: The compound’s boron-containing moiety makes it interesting for drug discovery and development.

    Biological Probes: It could be used as a probe to study biological processes.

Industry:

    Fine Chemicals: Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate may find applications in fine chemical synthesis.

Mechanism of Action

The specific mechanism of action for this compound remains an area of active research. It likely interacts with molecular targets or pathways relevant to its applications.

Comparison with Similar Compounds

Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate is structurally unique due to its boron-containing oxetane ring. Similar compounds include 1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene .

Properties

Molecular Formula

C18H25BO5

Molecular Weight

332.2 g/mol

IUPAC Name

ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetane-3-carboxylate

InChI

InChI=1S/C18H25BO5/c1-6-22-15(20)18(11-21-12-18)13-7-9-14(10-8-13)19-23-16(2,3)17(4,5)24-19/h7-10H,6,11-12H2,1-5H3

InChI Key

ITEJVWGBLWSDJQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)C(=O)OCC

Origin of Product

United States

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